

# Application Note: Downloading and Visualizing PDB Structure 6H05

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for downloading and visualizing the cryoelectron microscopy structure of the human dihydrolipoamide succinyltransferase (E2) component of the alpha-ketoglutarate dehydrogenase complex, available under the Protein Data Bank (PDB) accession code **6H05**. Understanding the three-dimensional structure of this complex is crucial for research into its function and for the development of targeted therapeutics.

### Introduction

The PDB entry **6H05** provides the atomic coordinates of the E2 component of the human alpha-ketoglutarate dehydrogenase complex, resolved at 2.9 Å.[1] This enzyme plays a critical role in the Krebs cycle, and its dysfunction is implicated in several diseases. The structural information contained within the **6H05** entry is, therefore, a valuable resource for pharmacological targeting.[1] This document outlines the necessary steps to access and visualize this structure using common molecular graphics software.

## **Quantitative Data Summary**

The following table summarizes the key quantitative data associated with the PDB entry **6H05**. [1]



Parameter	Value
Resolution (Å)	2.9
Total Structure Weight (kDa)	45.54
Atom Count	1,856
Modeled Residue Count	236
Deposited Residue Count	426

## Experimental Protocols Protocol 1: Downloading the PDB Structure

This protocol describes how to download the atomic coordinate file for PDB entry **6H05** from the RCSB PDB database.

#### Materials:

- A computer with an internet connection.
- A web browser.

#### Procedure:

- Navigate to the RCSB PDB website: Open a web browser and go to --INVALID-LINK--.
- Search for the PDB entry: In the search bar at the top of the page, enter "6H05" and press Enter or click the search icon.
- Access the structure summary page: You will be directed to the main page for PDB entry
   6H05. This page contains a wealth of information about the structure.
- Download the PDB file: On the right-hand side of the page, you will see a "Download Files" button. Click on this button and select "PDB Format" from the dropdown menu.
- Save the file: Your browser will prompt you to save the file. Save the file, which will be named **6h05**.pdb, to a location of your choice on your computer.



## Protocol 2: Visualizing the PDB Structure with UCSF ChimeraX

This protocol provides a general workflow for visualizing the downloaded **6H05** structure using UCSF ChimeraX, a powerful and widely used molecular visualization program. Similar principles apply to other visualization software such as PyMOL or VMD.

#### Materials:

- A computer with UCSF ChimeraX installed. (Downloadable from: --INVALID-LINK--)
- The downloaded 6h05.pdb file.

#### Procedure:

- Launch UCSF ChimeraX.
- Open the PDB file:
  - Go to "File" > "Open..." in the main menu.
  - Navigate to the location where you saved the 6h05.pdb file, select it, and click "Open".
  - Alternatively, you can drag and drop the 6h05.pdb file directly into the ChimeraX window.
- Initial Visualization: The **6H05** structure will be displayed in the main graphics window. By default, it is often shown in a simple "ribbon" representation.
- Basic Manipulations:
  - Rotate: Click and drag with the left mouse button.
  - Translate (Move): Click and drag with the middle mouse button (or hold the Shift key and use the left mouse button).
  - Zoom: Use the scroll wheel or right-click and drag vertically.
- Changing Representation:



- To get a more detailed view, you can change the representation. For example, to show the structure as a surface:
  - In the command line at the bottom of the ChimeraX window, type: surface and press Enter.
- To revert to the ribbon representation, type: cartoon and press Enter.
- Coloring the Structure:
  - You can color the structure in various ways. For instance, to color by secondary structure (alpha-helices and beta-sheets):
    - Type the command: color bysecondary
  - To color by chain, if there are multiple chains:
    - Type the command: color bychain
- Focusing on Specific Residues: To highlight a specific residue, for example, residue 100:
  - Type the command: select :100
  - To display this residue in a different style, for example, as sticks:
    - Type the command: style sel stick
  - To color the selected residue red:
    - Type the command: color sel red
- Saving an Image:
  - Once you have a desired view, go to "File" > "Save..."
  - Choose a file name and select an image format (e.g., PNG, JPEG).
  - Adjust the image quality settings as needed and click "Save".



## **Workflow Diagram**

The following diagram illustrates the overall workflow for downloading and visualizing the PDB structure **6H05**.



Click to download full resolution via product page

Workflow for downloading and visualizing PDB structure 6H05.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. rcsb.org [rcsb.org]
- To cite this document: BenchChem. [Application Note: Downloading and Visualizing PDB Structure 6H05]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560153#how-to-download-and-visualize-pdb-structure-6h05]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com